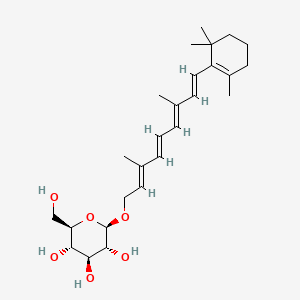

Retinylglucosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Retinyl glucoside is a derivative of vitamin A, specifically a glycosylated form of retinol. It is a retinoid, which means it is related to vitamin A and shares similar biological activities. Retinyl glucoside is known for its stability and water solubility, making it a popular ingredient in cosmetic and pharmaceutical formulations. It is used for its anti-aging, skin-brightening, and anti-acne properties.

Wissenschaftliche Forschungsanwendungen

Retinylglucosid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als stabile und wasserlösliche Form von Retinol für verschiedene chemische Studien verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Zelldifferenzierung und -proliferation.

Medizin: In der Dermatologie aufgrund seiner Anti-Aging-, Anti-Akne- und Hautaufhellungseigenschaften eingesetzt. Es wird auch für sein Potenzial zur Behandlung bestimmter Krebsarten erforscht.

Industrie: In kosmetischen Formulierungen wegen seiner Stabilität und Wirksamkeit bei der Verbesserung der Hautgesundheit verwendet

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es in der Haut in Retinsäure umgewandelt wird. Retinsäure bindet dann an Kernrezeptoren, insbesondere an Retinsäure-Rezeptoren (RARs) und Retinoid-X-Rezeptoren (RXRs). Diese Bindung reguliert die Genexpression, was zu einer erhöhten Zellumsetzung, Kollagenproduktion und einer Verringerung der Hyperpigmentierung führt. Die molekularen Ziele umfassen verschiedene Gene, die an der Hautgesundheit und Zelldifferenzierung beteiligt sind .

Wirkmechanismus

Target of Action

Retinyl glucoside, a derivative of Vitamin A (retinol), primarily targets the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors are members of the nuclear receptor superfamily of ligand-activated transcription factors . They play a crucial role in various physiological processes such as vision, reproduction, development, and homeostasis of vertebrates .

Mode of Action

Retinyl glucoside interacts with its targets, the RARs and RXRs, by binding to these receptors, triggering gene transcription and resulting in changes in gene regulation . This interaction leads to the activation or inhibition of a large set of coordinately regulated genes . The specific interactions involving the ligand-binding pocket and the “anchoring” group at the polar end are visible in the crystal structures of retinoids with both RAR and RXR .

Biochemical Pathways

Retinyl glucoside affects the retinoic acid (RA) signaling pathway . The RA pathway and its downstream gene activation are related to various physiological processes. The dual role of aldehyde dehydrogenase (ALDH) family enzymes is particularly noteworthy in the context of the RA pathway . The RA pathway is involved in vision, cell proliferation, apoptosis, immune function, and gene regulation .

Pharmacokinetics: ADME Properties

It’s known that the skin is a retinoid-responsive organ, able to absorb topical retinoids and their derivatives readily . The majority of dietary retinol is delivered to the liver, which is the primary organ responsible for its storage and metabolism .

Action Environment

Environmental factors, particularly ultraviolet radiation (UVR), significantly influence the action, efficacy, and stability of retinyl glucoside . The skin, being directly exposed to the environment, represents a unique model for demonstrating the synergistic effects of intrinsic and extrinsic factors on the ageing process . Topical retinoids have demonstrated promise in enhancing skin texture, diminishing fine lines, and augmenting the thickness of both the epidermal and dermal layers .

Biochemische Analyse

Biochemical Properties

Retinyl glucoside interacts with various enzymes, proteins, and other biomolecules. It is a substrate for two broad-specificity mammalian beta-glucosidases, namely the cytosolic and membrane-associated beta-glucosidases of guinea pig liver . Retinyl glucoside is not hydrolyzed by placental glucocerebrosidase . These interactions play a crucial role in the biochemical reactions involving retinyl glucoside.

Cellular Effects

Retinyl glucoside influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, retinyl glucoside has been shown to affect the expression of genes related to collagen production . It also influences cellular metabolism, particularly in relation to vitamin A metabolism .

Molecular Mechanism

The molecular mechanism of retinyl glucoside involves its conversion to more biologically active forms of vitamin A, such as retinoic acid (RA). This conversion is facilitated by specific enzymes, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase . These enzymes enable retinyl glucoside to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of retinyl glucoside can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of retinyl glucoside can vary with different dosages in animal models

Metabolic Pathways

Retinyl glucoside is involved in the metabolic pathways of vitamin A. It interacts with enzymes such as retinol dehydrogenase and aldehyde dehydrogenase, which facilitate its conversion to retinoic acid . This process can also influence metabolic flux or metabolite levels.

Transport and Distribution

Retinyl glucoside is transported and distributed within cells and tissues. It is packaged as retinyl ester in nascent chylomicrons in the intestinal mucosa, along with other dietary lipids . This process involves transporters or binding proteins and can affect the localization or accumulation of retinyl glucoside.

Subcellular Localization

It is likely that retinyl glucoside is directed to specific compartments or organelles through targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Retinylglucosid kann mithilfe enzymatischer Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung von β-Glucosidase, die aus süßen Mandeln isoliert wurde, um die Synthese von Retinolglykosiden in überkritischem Kohlendioxid (SCCO2) -Medium zu katalysieren. Dieses Verfahren beinhaltet die Reaktion von Retinol mit verschiedenen Kohlenhydraten wie D-Glucose, D-Galactose, D-Mannose, D-Fructose und D-Sorbit. Die Ausbeuten an Retinolglykosiden liegen zwischen 9% und 34%, wobei D-Fructose die höchste Ausbeute von 34% erzielt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise biotechnologische Prozesse unter Verwendung metabolisch veränderter Mikroorganismen. Beispielsweise kann Escherichia coli so verändert werden, dass es exogene Enzyme und Stoffwechselwege exprimiert, um Retinoide, einschließlich this compound, zu produzieren. Dieses Verfahren beinhaltet die Verwendung eines Zwei-Phasen-Kultivierungssystems mit einer Dodecan-Überlagerung, um den Abbau der intrazellulären Retinoide zu verhindern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Retinylglucosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Retinsäure zu bilden, die eine aktivere Form von Vitamin A ist.

Reduktion: Es kann zurück zu Retinol reduziert werden.

Substitution: Glykosylierungsreaktionen können auftreten, bei denen die Glucosidgruppe durch andere Zuckermoleküle substituiert wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Enzymatische Glykosylierung unter Verwendung von β-Glucosidase in SCCO2-Medium ist eine gängige Methode.

Hauptprodukte, die gebildet werden

Retinsäure: Durch Oxidation gebildet.

Retinol: Durch Reduktion gebildet.

Verschiedene Glykoside: Durch Substitutionsreaktionen mit verschiedenen Zuckermolekülen gebildet.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Retinol: Die Alkoholform von Vitamin A, weniger stabil und weniger wasserlöslich als Retinylglucosid.

Retinsäure: Die aktive Form von Vitamin A, wirksamer, aber auch hautreizender.

Retinylpalmitat: Eine Esterform von Vitamin A, stabiler, aber weniger wirksam als Retinsäure.

Retinaldehyd: Ein Vorläufer von Retinsäure, weniger reizend, aber auch weniger wirksam.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner Stabilität und Wasserlöslichkeit, wodurch es sich für die Verwendung in wässrigen Formulierungen eignet. Es bietet die Vorteile von Retinol ohne die damit verbundene Instabilität und Reizung, was es zu einer bevorzugten Wahl in kosmetischen und pharmazeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O6/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-31-25-24(30)23(29)22(28)21(16-27)32-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3/b9-6+,12-11+,17-8+,18-13+/t21-,22-,23+,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANKXEMSSRKEGQ-GICNYWJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How is retinyl glucoside synthesized by human glucocerebrosidase?

A1: The research paper highlights the ability of human placental glucocerebrosidase to catalyze the formation of retinyl glucoside []. This occurs via a transglucosylation reaction where glucose is transferred from either glucocerebroside or p-nitrophenyl β-D-glucopyranoside (pNPGlc) to retinol. This reaction is facilitated by the presence of n-pentanol, which enhances the basal activity of glucocerebrosidase. The rate of retinyl glucoside formation is dependent on retinol concentration, reaching saturation at approximately 0.3 mM retinol [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B1139147.png)